molecular formula C6H8N2O2S B1265440 3-Aminobenzenesulfonamide CAS No. 98-18-0

3-Aminobenzenesulfonamide

Cat. No. B1265440
CAS RN: 98-18-0
M. Wt: 172.21 g/mol
InChI Key: JPVKCHIPRSQDKL-UHFFFAOYSA-N
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Description

3-Aminobenzenesulfonamide, also known as Metanilamide or m-Aminobenzenesulfonamide, is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .


Synthesis Analysis

While specific synthesis methods for 3-Aminobenzenesulfonamide were not found in the search results, sulfonamides like this are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .


Molecular Structure Analysis

The molecular structure of 3-Aminobenzenesulfonamide consists of a benzene ring substituted with an amino group and a sulfonamide group . The InChI representation of the molecule is InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) .


Physical And Chemical Properties Analysis

3-Aminobenzenesulfonamide has a density of 1.4±0.1 g/cm3. It has a boiling point of 420.7±47.0 °C at 760 mmHg. The vapor pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 67.5±3.0 kJ/mol. The flash point is 208.3±29.3 °C .

Relevant Papers One relevant paper found discusses the use of pyridinium derivatives of 3-Aminobenzenesulfonamide as nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII .

Scientific Research Applications

Antibacterial Applications

3-Aminobenzenesulfonamide: is a precursor in the synthesis of sulfonamide antibiotics. These antibiotics function by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid, a vital component for bacterial growth and replication . This inhibition is competitive, as the sulfonamide acts as an analog of para-aminobenzoic acid (PABA), which is normally used by the bacteria in folic acid synthesis.

Enzyme Inhibition Studies

This compound has been used in studies focusing on the inhibition of enzymes beyond dihydropteroate synthase. For instance, it has been utilized in research targeting human carbonic anhydrase, an enzyme involved in maintaining pH balance in tissues and organs . Inhibitors of this enzyme have potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness.

Anti-Carbonic Anhydrase Activity

Sulfonamides, including 3-Aminobenzenesulfonamide , exhibit anti-carbonic anhydrase activity, which allows them to be used in the treatment of a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Veterinary Medicine

In veterinary medicine, sulfonamide drugs derived from 3-Aminobenzenesulfonamide are used to treat livestock diseases, particularly gastrointestinal and respiratory tract infections. These drugs act as antibacterial compounds, helping to manage the health of animals in agricultural settings .

Drug Synthesis and Modification

3-Aminobenzenesulfonamide: serves as a building block in the synthesis of a variety of sulfonamide drugs. It can be modified to create derivatives with specific pharmacological properties, such as increased potency or reduced toxicity .

Environmental Impact Studies

The widespread use of sulfonamides has led to environmental contamination. Studies involving 3-Aminobenzenesulfonamide can help understand the environmental impact of these compounds, including their biodegradability and potential to cause adverse effects in ecosystems .

Resistance Mechanisms Research

Research into bacterial resistance mechanisms often involves 3-Aminobenzenesulfonamide . Bacteria have developed various strategies to cope with the bacteriostatic effects of sulfonamides, and studying these can provide insights into combating antibiotic resistance .

Herbicidal Applications

Sulfonamide compounds, including those derived from 3-Aminobenzenesulfonamide , have been explored for their herbicidal properties. They can act through the inhibition of plant enzymes that are analogous to those targeted in bacteria, thus preventing plant growth .

properties

IUPAC Name

3-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKCHIPRSQDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059161
Record name Benzenesulfonamide, 3-amino-
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzenesulfonamide

CAS RN

98-18-0
Record name 3-Aminobenzenesulfonamide
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Record name Benzenesulfonamide, 3-amino-
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Record name 3-AMINOBENZENESULFONAMIDE
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Record name Benzenesulfonamide, 3-amino-
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Record name Benzenesulfonamide, 3-amino-
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Record name m-aminobenzenesulphonamide
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Record name Aminobenzenesulfonamide, 3-
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Synthesis routes and methods I

Procedure details

A solution of 1.5 g (7.42 mmol) of 3-nitrobenzenesulfonamide in 50 ml of EtOH containing 150 mg of 10% palladium on carbon was placed on a Parr hydrogenator under H2 for 1 h. The reaction was filtered through a pad of celite washing with EtOH, and the filtrate was concentrated in vacuo to give 1.28 g (100%) of 3-aminobenzenesulfonamide which was used immediately in the next reaction. The title compound was prepared as in example 21 from 3-aminobenzenesulfonamide using intermediate C. Recrystallization from MeOH/Et2O provided 1.46 g (67%) of title compound as an off-white solid: mp 240°-242° C.; 1H NMR (D2O, 300 MHz) δ 7.86 (d, 1 H, J=8.1 Hz), 7.75 (s, 1 H), 7.63 (t, 1 H, J=8.1 Hz), 7.51 (d, 1 H, J=8.1 Hz), 2.30 (s, 3 H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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